

What is BDP FL-PEG4-TCO and its mechanism of action?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BDP FL-PEG4-TCO

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An In-depth Technical Guide to BDP FL-PEG4-TCO

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL-PEG4-TCO is a fluorescent labeling reagent meticulously engineered for advanced applications in bioconjugation, cellular imaging, and drug development. This molecule integrates three key functional components: a bright and photostable BODIPY™ FL (BDP FL) fluorophore, a hydrophilic tetraethylene glycol (PEG4) spacer, and a highly reactive transcyclooctene (TCO) moiety.

The synergy between these components makes **BDP FL-PEG4-TCO** an exceptional tool for bioorthogonal chemistry. The TCO group enables rapid and specific covalent bond formation with tetrazine-modified biomolecules via the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, one of the fastest "click chemistry" reactions known.[1][2][3] This reaction proceeds efficiently under physiological conditions without the need for cytotoxic catalysts, making it ideal for live-cell imaging and in vivo studies.[2][4] The PEG4 linker enhances aqueous solubility and reduces steric hindrance, ensuring efficient conjugation to target molecules.[3][5]

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of **BDP FL-PEG4-TCO**.



Core Components and Properties

The structure of **BDP FL-PEG4-TCO** is designed for optimal performance in bioorthogonal labeling.

- BDP FL (BODIPY FL Core): A highly efficient green-emitting fluorophore known for its sharp emission peak, high quantum yield, and relative insensitivity to solvent polarity and pH.[5]
- PEG4 Linker: A short, hydrophilic polyethylene glycol chain that improves the water solubility
 of the entire molecule and provides spatial separation between the fluorophore and the
 reactive group, minimizing potential interference.[5]
- TCO (trans-Cyclooctene): A strained alkene that serves as the dienophile in the IEDDA reaction. Its high ring strain enables an extremely rapid and selective reaction with tetrazine partners.[2][4]

Data Presentation: Physicochemical and Spectroscopic Properties

Quantitative data for **BDP FL-PEG4-TCO** has been aggregated from various sources and is summarized below for clarity.

Table 1: Physicochemical Properties of BDP FL-PEG4-TCO

Property	Value	Reference(s)
Molecular Formula	C33H49BF2N4O7	[5][6][7][8]
Molecular Weight	662.6 g/mol	[5][6][7][8]
Purity	Typically ≥95%	[5][7]
Solubility	Soluble in DMSO, DMF, DCM; Low solubility in water	[5]
Storage Conditions	-20°C, desiccated and protected from light	[5][8]

Table 2: Spectroscopic Properties of BDP FL-PEG4-TCO



Property	Value	Reference(s)
Excitation Maximum (λex)	503 nm	[5]
Emission Maximum (λem)	509 nm	[5]
Molar Extinction Coefficient (ε)	80,000 cm ⁻¹ M ⁻¹	[5]
Fluorescence Quantum Yield (Φ)	0.90	[5]

Mechanism of Action: The Tetrazine-TCO Ligation

The core mechanism of action for **BDP FL-PEG4-TCO** is the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of bioorthogonal click chemistry.[1][9] This reaction is notable for its exceptional speed and specificity within complex biological environments.[2][4]

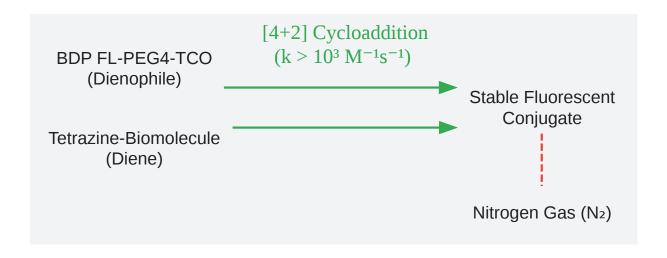
The process involves two main steps:

- [4+2] Cycloaddition: The electron-deficient tetrazine (the diene) rapidly reacts with the strained, electron-rich TCO (the dienophile). This forms an unstable tricyclic intermediate.[9]
- Retro-Diels-Alder: The intermediate undergoes a rapid retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen gas (N₂). This step drives the reaction to completion and forms a stable dihydropyridazine conjugate, covalently linking the BDP FL fluorophore to the target molecule.[1]

Second-order rate constants for this reaction are among the highest in bioorthogonal chemistry, often reaching 10³ to 10⁶ M⁻¹s⁻¹, allowing for efficient labeling at very low concentrations.[4][9] [10]

A key feature of many tetrazine-dye conjugates is the "turn-on" fluorescence. The tetrazine moiety can quench the fluorescence of the nearby dye.[2][11] Upon reaction with a TCO, the tetrazine is consumed, alleviating this quenching and leading to a significant increase in fluorescence intensity, which is advantageous for reducing background signal in imaging applications.[11][12]





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Mechanism of the Tetrazine-TCO IEDDA Reaction.

Experimental Protocols & Workflow

BDP FL-PEG4-TCO is used in a two-step labeling strategy. First, a biomolecule of interest is modified with a tetrazine group. Second, the fluorescent **BDP FL-PEG4-TCO** probe is added, which specifically reacts with the tetrazine tag.

Protocol: Labeling of Tetrazine-Modified Proteins in Solution



This protocol provides a general guideline for labeling a protein that has been functionalized with a tetrazine moiety.

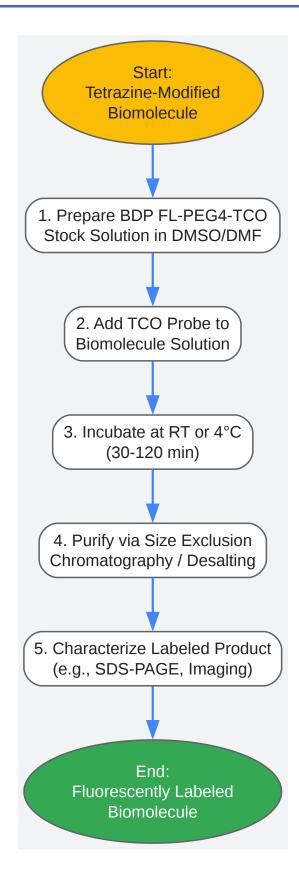
Materials:

- Tetrazine-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).
- BDP FL-PEG4-TCO.
- Anhydrous DMSO or DMF.
- Desalting spin columns (e.g., Sephadex G-25).

Procedure:

- Prepare Stock Solution: Immediately before use, dissolve BDP FL-PEG4-TCO in anhydrous DMSO or DMF to create a 1-10 mM stock solution.
- Protein Preparation: Ensure the tetrazine-modified protein is at a concentration of 1-5 mg/mL in a suitable reaction buffer.
- Labeling Reaction: Add a 1.5 to 5-fold molar excess of the BDP FL-PEG4-TCO stock solution to the protein solution.
- Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C, protected from light. The disappearance of the faint red color of the tetrazine can sometimes be used to monitor the reaction's progress.[13]
- Purification: Remove excess, unreacted BDP FL-PEG4-TCO by passing the reaction mixture through a desalting spin column equilibrated with the desired storage buffer.
- Characterization: The labeled protein is now ready for downstream applications. The degree of labeling can be determined using UV-Vis spectroscopy or mass spectrometry.





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General Experimental Workflow for Bioorthogonal Labeling.



Protocol: Live-Cell Imaging

This protocol outlines the labeling of cellular targets that have been modified with a tetrazine group, for example, through metabolic labeling with a tetrazine-containing amino acid or by targeting a cell-surface protein with a tetrazine-labeled antibody.

Materials:

- Cells expressing or labeled with a tetrazine-modified target.
- BDP FL-PEG4-TCO.
- Anhydrous DMSO.
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM).
- Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP).

Procedure:

- Cell Preparation: Culture cells under conditions that lead to the incorporation of the tetrazine handle onto the target of interest.
- Labeling: Prepare a 1-10 μM solution of BDP FL-PEG4-TCO in pre-warmed live-cell imaging medium. Remove the culture medium from the cells and add the BDP FL-PEG4-TCO solution.
- Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
- Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound probe.
- Imaging: Immediately image the cells using a fluorescence microscope. For BDP FL, use
 excitation and emission filters appropriate for green fluorescence (e.g., ~490/20 nm
 excitation, ~525/30 nm emission).

Important Controls:



- No TCO Control: Label cells that have not been modified with tetrazine to assess nonspecific binding of the BDP FL-PEG4-TCO probe.
- No Tetrazine Control: Image tetrazine-modified cells that have not been labeled with the fluorescent probe to determine background autofluorescence.[1]

Conclusion

BDP FL-PEG4-TCO is a powerful and versatile chemical probe for fluorescently labeling biomolecules. Its high reactivity, specificity, and the excellent photophysical properties of the BDP FL core make it an indispensable tool for a wide range of applications, from in vitro protein conjugation to advanced live-cell super-resolution microscopy.[2][12] The detailed protocols and data provided in this guide are intended to enable researchers to effectively integrate this reagent into their experimental workflows.

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- To cite this document: BenchChem. [What is BDP FL-PEG4-TCO and its mechanism of action?]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15621976#what-is-bdp-fl-peg4-tco-and-its-mechanism-of-action]

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